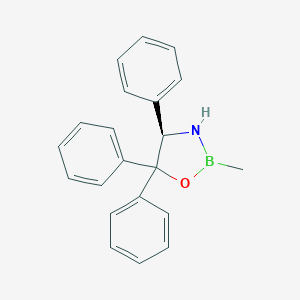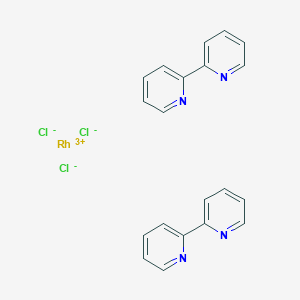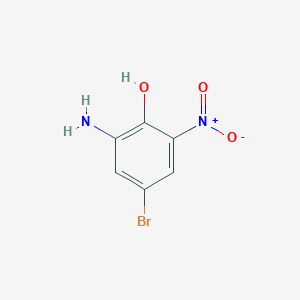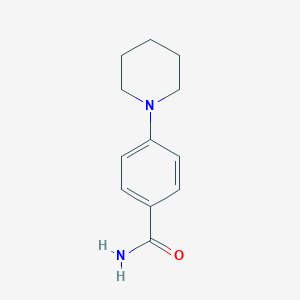
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
説明
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine, also known as “R-B-methyl oxazaborolidine” or “R-B-methyl oxazaborol”, is a chiral organoborane compound that has gained considerable interest in the scientific community due to its potential applications in asymmetric synthesis and catalysis. It is a versatile reagent that can be used to catalyze a variety of reactions, including hydroboration, hydroamination, and alkylation. Additionally, it is a highly efficient catalyst for asymmetric synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products.
科学的研究の応用
Catalysis in Ketone Reduction
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine plays a significant role in the catalysis of the reduction of prochiral ketones. This compound, when prepared from (R)-phenylglycine, facilitates the reduction of ketones with borane, leading to the production of secondary alcohols with moderate to high enantiomeric excesses (Berenguer, García, & Vilarrasa, 1994). This is particularly effective in the reduction of linear alkyl methyl ketones.
Enantioselective Reactions
The compound is also instrumental in enantioselective reactions. It catalyzes the reduction of α,β-unsaturated ketones, resulting in allylic alcohols of different configurations. The theoretical calculations on complexes with this compound may explain the changes in steric requirements on either side of the CO group (Bach et al., 1995).
Catalysts in Stereoselective Reduction
In addition to its role in enantioselective reductions, this compound is used as a chiral catalyst in stereoselective reductions. It has been investigated alongside other 1,3,2-oxazaborolidines for its performance in the reduction of acetophenone, providing insights into the structural factors relevant to yield and enantioselectivity (Berenguer, García, Gonzàlez, & Vilarrasa, 1993).
Molecular Studies and Analyses
The compound has been the subject of various molecular studies and analyses. For example, research into its solubility in organic solvents, preparative methods, purity analysis, and handling precautions provides a comprehensive understanding of its physical and chemical properties (García, 2002).
Exploration of Theoretical Aspects
Theoretical studies on the enantioselectivity of oxazaborolidine catalysts for the reduction of phenyl methyl ketone have been conducted to understand the geometric optimizations and the optical activities of the products. Such studies contribute to a deeper understanding of the catalyst’s function and potential applications (Sun Yun-peng, 2005).
特性
IUPAC Name |
(4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BNO/c1-22-23-20(17-11-5-2-6-12-17)21(24-22,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,23H,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRZFBSMOWZOS-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N[C@@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454032 | |
| Record name | (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155268-88-5 | |
| Record name | (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine in organic synthesis?
A1: this compound serves as a catalyst for the enantioselective reduction of ketones using borane reagents. [] This catalytic activity makes it a valuable tool for synthesizing chiral alcohols, which are essential building blocks in various pharmaceuticals and fine chemicals.
Q2: How does the structure of this compound relate to its function as a catalyst?
A2: The chiral center present in the oxazaborolidine ring, derived from (R)-1,1,2-Triphenyl-2-aminoethanol, is crucial for its enantioselective catalytic activity. [] This chiral environment allows the catalyst to differentiate between the enantiotopic faces of the ketone substrate during the reduction process, leading to the preferential formation of one enantiomer of the alcohol product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)


![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)






![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)